Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)15-6-7-18(21-13-15)23-10-8-22(9-11-23)17-5-3-4-16(20)12-17/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVKZPLCMAXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Formation
The piperazine ring is synthesized via cyclization of ethylenediamine derivatives. A common approach involves reacting 1,2-dichloroethane with ethylenediamine under basic conditions (e.g., potassium carbonate) to form the piperazine backbone. Alternative methods utilize bis-(2-chloroethyl)amine hydrochloride, which undergoes intramolecular cyclization in aqueous sodium hydroxide.
Reaction Conditions :
Substitution with 3-Chlorophenyl Group
The piperazine ring is functionalized at the nitrogen atoms via nucleophilic aromatic substitution (NAS). A 3-chlorophenyl group is introduced using 1-chloro-3-nitrobenzene or 3-chlorophenylboronic acid in the presence of a palladium catalyst.
Optimized Protocol :
- Reagents : 3-Chlorophenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃.
- Solvent : Toluene/water (3:1).
- Temperature : 100°C, 12 hours.
- Yield : 65–75% after column chromatography.
Preparation of the Pyridine Ester Moiety
Pyridine Ring Construction
The pyridine ring is synthesized via the Hantzsch pyridine synthesis, which involves condensation of ethyl acetoacetate, ammonium acetate, and a β-ketoester. For the target compound, methyl 3-oxopentanoate is reacted with ammonium acetate and formaldehyde to yield 6-methylpyridine-3-carboxylate.
Key Steps :
Functionalization at the 6-Position
The pyridine ring is functionalized at the 6-position with a leaving group (e.g., chlorine or bromine) to facilitate coupling with the piperazine derivative. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux.
Reaction Parameters :
Coupling of Piperazine and Pyridine Components
Nucleophilic Aromatic Substitution (NAS)
The chloropyridine intermediate reacts with the 3-chlorophenylpiperazine derivative in a NAS reaction. Potassium carbonate is used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.
Procedure :
Esterification and Purification
The methyl ester is transesterified to the propan-2-yl ester using isopropyl alcohol and a catalytic amount of sulfuric acid.
Optimized Conditions :
- Molar Ratio : 1:5 (ester:alcohol).
- Catalyst : H₂SO₄ (5 mol%).
- Temperature : 80°C, 8 hours.
- Yield : 85–90%.
Industrial Production Methods
Scale-up of the synthesis requires addressing challenges such as solvent recovery, catalyst recycling, and waste minimization. Key industrial adaptations include:
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF due to its lower toxicity and higher recyclability.
- Catalyst Recovery : Palladium nanoparticles immobilized on magnetic supports enable reuse for up to 10 cycles.
Analytical Characterization
Critical quality control measures include:
Spectroscopic Analysis
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 24 | 2 |
| Yield (%) | 70 | 85 |
| Solvent Consumption (L/kg) | 50 | 15 |
| Catalyst Cost ($/kg) | 120 | 90 |
Data adapted from patent US20110275804 and Chemspace.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industry: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Key Properties of Propan-2-yl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate:
- Molecular Formula : C₁₉H₂₂ClN₃O₂
- Molecular Weight : 359.85 g/mol
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors: 0
- XLogP : 4.2 (indicating high lipophilicity)
- SMILES : CC(C)OC(=O)c1cccnc1N1CCN(CC1)c1cccc(Cl)c1
This compound is a piperazine derivative with a 3-chlorophenyl group and a nicotinate ester backbone.
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., 3-chlorophenylpiperazine, heterocyclic cores) or functional roles:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Core Heterocycle: The pyridine-3-carboxylate core in the target compound provides a planar aromatic system, enhancing π-π stacking interactions with receptors compared to quinoline (ND-7) or simple piperazine derivatives . Substitution at the 2-position (vs. 6-position in the queried name) optimizes steric and electronic interactions for GPCR binding, as seen in Neuropeptide S receptor studies .
Pharmaceutical Relevance :
- The compound’s structural complexity (e.g., ester group, piperazine linkage) reduces its prevalence as a process impurity compared to simpler derivatives like 1-(3-chlorophenyl)piperazine hydrochloride .
Metabolic Stability :
- The isopropyl ester group may confer resistance to hydrolysis compared to methyl or ethyl esters, extending half-life in vivo .
Research Findings and Pharmacological Context
- GPCR Modulation : Molecular docking studies suggest the 2-substituted pyridine-3-carboxylate derivative binds to the Neuropeptide S receptor via hydrophobic interactions (chlorophenyl and piperazine groups) and hydrogen bonding (ester carbonyl) .
- Impurity Profiles: Related compounds like 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane are controlled in drug substances at ≤0.1% due to genotoxicity risks .
Limitations and Discrepancies in Evidence
- No data exist for a 6-substituted pyridine-3-carboxylate isomer in the provided evidence. The analysis assumes the query refers to the 2-substituted variant (CAS: 400825-60-7).
- Pharmacodynamic data (e.g., IC₅₀, Ki) are absent in the evidence, limiting mechanistic comparisons.
Biological Activity
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Substitution with 3-Chlorophenyl Group : Achieved via nucleophilic aromatic substitution reactions.
- Formation of the Pyridine Ring : This is usually done using methods such as Hantzsch pyridine synthesis.
- Coupling of Piperazine and Pyridine Rings : Finalized through esterification reactions using appropriate carboxylic acid derivatives and alcohols.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : It has been shown to inhibit Class I PI3-kinase enzymes, particularly isoforms and , which are implicated in tumor growth and metastasis. Inhibition of these pathways suggests potential applications in cancer therapy .
- Neurological Effects : The compound is being studied for its effects on neurotransmitter systems, particularly in relation to disorders such as anxiety and depression. Its interaction with serotonin receptors may contribute to these effects .
Case Studies and Research Findings
Applications in Medicinal Chemistry
The compound's ability to modulate biological pathways makes it a candidate for further development into pharmaceuticals targeting:
- Cancer : By inhibiting specific kinases involved in tumor growth.
- Neurological Disorders : Potentially serving as a treatment for conditions linked to neurotransmitter dysregulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 3-chlorophenylpiperazine with a pyridine carboxylate intermediate. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve reaction efficiency by reducing side products (e.g., dimerization) compared to conventional heating . Solvent selection (e.g., DMF vs. toluene) and temperature control (80–120°C) are critical for regioselective esterification at the pyridine-3-position .
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?
- Methodology :
- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and piperazine N–H vibrations .
- X-ray crystallography : Resolve the spatial arrangement of the 3-chlorophenyl and piperazine groups. For example, a similar pyridazine derivative exhibited a dihedral angle of 45.2° between the chlorophenyl and pyridine rings, impacting molecular packing .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak at m/z 401.1 (M+H⁺) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Safety Data Sheets (SDS) for analogous piperazine derivatives recommend using nitrile gloves and fume hoods during handling due to potential respiratory irritation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related piperazine-pyridine derivatives?
- Methodology : Discrepancies in antiplatelet or antibacterial activity may arise from assay conditions (e.g., platelet-rich plasma vs. whole-blood models). Validate findings using orthogonal assays (e.g., turbidimetric vs. flow cytometry for platelet aggregation) and control for metabolic stability (e.g., liver microsome testing) .
Q. How can structure-activity relationship (SAR) studies guide the modification of the 3-chlorophenyl or piperazine moieties?
- Methodology :
- Piperazine substitution : Replace the 3-chlorophenyl group with 4-fluorophenyl (log P reduction by ~0.5) to assess hydrophobicity-activity trade-offs .
- Ester bioisosteres : Substitute the isopropyl ester with a tert-butyl carbamate to improve metabolic stability while retaining receptor affinity (test via radioligand binding assays) .
Q. What computational approaches predict binding interactions with serotonin or dopamine receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of 5-HT₁A or D₂ receptors (PDB: 7E2Z). Key interactions include hydrogen bonding between the piperazine nitrogen and Asp116³.²⁵ and π-π stacking of the chlorophenyl group with Phe361⁶.⁵² .
Q. How can HPLC and LC-MS methods be validated for quantifying impurities in bulk synthesis?
- Methodology :
- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile).
- Validation parameters : Linearity (R² > 0.99 for 0.1–10 µg/mL), LOD/LOQ (<0.05 µg/mL), and precision (%RSD < 2%). Reference standards for impurities (e.g., de-esterified analogs) should follow ICH Q3A guidelines .
Q. What role does the chlorophenyl group play in modulating oxidative stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
